2-(4,5-dibutyl-1H-1,2,3-triazol-1-yl)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
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Overview
Description
2-(4,5-dibutyl-1H-1,2,3-triazol-1-yl)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a useful research compound. Its molecular formula is C18H27N5 and its molecular weight is 313.449. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
- The chemical compound has been involved in studies on the synthesis and structure of azolo[a]pyrimidines and related compounds, providing insights into the condensation reactions and structural characterizations using NMR spectroscopy and other analytical methods (Bajwa & Sykes, 1979).
Green Synthesis and Antimicrobial Activities
- Research has been conducted on the green, one-pot, solvent-free synthesis of pyrazolo[1,5-a]pyrimidines and related compounds containing the triazole moiety. These studies have also investigated the antimicrobial activities of the synthesized compounds, comparing them with standard antibacterial and antifungal drugs (Abdelhamid et al., 2016).
Cyclocondensation Reactions
- The compound has been used in cyclocondensation reactions, leading to the formation of various heterocyclic structures. Detailed studies on the mechanisms of these reactions and the characterization of the resulting compounds have been conducted, utilizing techniques like NMR and NOE measurements (Desenko et al., 1998).
Synthesis and Antitrypanosomal Activities
- It has been used in the synthesis of pyrazolo[1,5-a]pyrimidines and related compounds, which are known for their beneficial properties as antimetabolites in purine biochemical reactions. Some of these compounds have attracted pharmaceutical interest due to their antitrypanosomal activities (Abdelriheem et al., 2017).
Multicomponent Reactions for Bioactive Compounds
- Studies have been performed on the synthesis of new organic molecules, including pyrimidine derivatives, via one-pot multicomponent reactions (MCRs). These methods allow for the creation of compounds with potential biological activity, streamlined compared to conventional multistep organic reactions (Tugcu & Turhan, 2018).
Structural Characterization and Antibacterial Activity
- The compound has also been featured in studies focusing on the synthesis, crystal structure, and spectroscopic characterization of pyrimidine derivatives. These studies often include comprehensive analyses such as X-ray diffraction, NMR, and IR spectroscopy, along with evaluations of antibacterial activities against various microbial strains (Lahmidi et al., 2019).
Mechanism of Action
Target of Action
Similar 1,2,4-triazole derivatives have been studied for their interaction with thearomatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition can be beneficial in the treatment of estrogen-dependent diseases such as breast cancer .
Mode of Action
1,2,4-triazole derivatives are known to formhydrogen bonds with different targets, which can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
It’s worth noting that 1,2,4-triazole derivatives have been well exploited for the generation of many bio-active molecules as well as pharmaceuticals . They often play an important role in biochemical processes .
Pharmacokinetics
The ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can lead to the improvement ofpharmacokinetics .
Result of Action
Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines .
Properties
IUPAC Name |
2-(4,5-dibutyltriazol-1-yl)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5/c1-4-6-10-16-17(12-7-5-2)23(22-21-16)18-19-13(3)14-9-8-11-15(14)20-18/h4-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUOKTZASBGOQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N(N=N1)C2=NC(=C3CCCC3=N2)C)CCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.